molecular formula C14H23NO4 B1343094 Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate CAS No. 419571-68-9

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No. B1343094
CAS RN: 419571-68-9
M. Wt: 269.34 g/mol
InChI Key: AKTJBXNKJJLHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 419571-68-9 . It has a molecular weight of 269.34 and its IUPAC name is tert-butyl 4-acetoacetyl-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI Code of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is 1S/C14H23NO4/c1-10(16)9-12(17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate is 374.5±32.0 °C . Its predicted density is 1.094±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure and Molecular Packing Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate and its derivatives have been extensively studied in crystallography. X-ray studies revealed the molecular structure and packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, showing strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean et al., 2004).

Synthetic Applications and Intermediate Usage This compound serves as an important intermediate in synthesizing various biologically active compounds. For instance, its use in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a critical intermediate in biologically active compounds like crizotinib, showcases its importance in pharmaceutical synthesis (Kong et al., 2016).

Chemical Space Exploration The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a relative of the molecule , provides a convenient entry point to novel compounds exploring chemical space complementary to piperidine ring systems, indicating the potential of such compounds in expanding the horizons of chemical synthesis (Meyers et al., 2009).

Stereoselective Synthesis Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate and its related compounds are used in stereoselective synthesis, a critical process in creating specific, desired molecular configurations. This is crucial in pharmaceuticals, where the shape of a molecule can significantly impact its function and efficacy (Moskalenko & Boev, 2014).

Preparation of Novel Scaffolds The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is a testament to the molecule's versatility in creating new scaffolds for the preparation of substituted piperidines, underlining its role in the discovery and development of new chemical entities (Harmsen et al., 2011).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate can be found on the product’s page .

properties

IUPAC Name

tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(16)9-12(17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJBXNKJJLHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619986
Record name tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

CAS RN

419571-68-9
Record name tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.27 g (10.0 mmol) of 4-acetyl-1-(tert-butoxycarbonyl)piperidine (from Step A), 1.95 mL (20.0 mmol) of ethyl acetate and 2.24 g (20.0 mmol) of potassium t-butoxide in 25 mL of MTBE was stirred at rt for 20 h. The reaction was quenched with 50 mL of 0.5 N KHSO4 and extracted with 150 mL of ether. The extract was dried over MgSO4 and concentrated. Flash chromatography on 70 g of silica gel using 20:1 v/v hexanes/acetone as the eluant afforded the title compound. The enol form predominated in CDCl3 solution: 1H NMR (500 MHz, CDCl3) δ 1.46 (s, 9H), 1.53 (dq, J=4.5, 12.5, 2H), 1.81 (app d, J=13.5, 2h), 2.07 (s, 3H), 2.44–2.33 (m, 1H), 2.72–2.79 (m, 2H), 4.18–4.28 (br s, 2H), 5.50 (s, 1H).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.